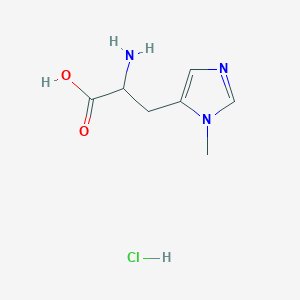

2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The compound 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is systematically named according to IUPAC guidelines. The parent structure is derived from L-histidine, with a methyl group substituting the N1 position of the imidazole ring and a hydrochloride salt forming at the amino group. The systematic IUPAC name is (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid chloride , reflecting its stereochemistry at the α-carbon and the substitution pattern on the heterocycle. The CAS registry number 332-80-9 corresponds to the free base form, while the hydrochloride salt is referenced under alternative identifiers.

Key structural features include:

Tautomeric Forms and Protonation States

The imidazole ring exhibits tautomerism, with the methyl group at N1 favoring the τ-tautomer (N1-H and N3-C2 substituents) over the π-tautomer (N3-H and N1-C2 substituents). Computational studies indicate that the τ-tautomer is energetically favored by ~5 kcal/mol due to reduced steric strain. Protonation states vary with pH:

- pH < 2 : Both imidazole nitrogens (N1 and N3) are protonated, forming a cationic species.

- pH 6–7 : N3 remains protonated, while the amino group (pKa ≈ 1.69) and carboxyl group (pKa ≈ 2.6) are deprotonated.

- pH > 9 : Deprotonation of N3 occurs, yielding an anionic form.

X-ray photoelectron spectroscopy (XPS) data confirm these transitions, with N1-methylation shifting the imidazole pKa by +0.8 units compared to unmodified histidine.

X-ray Crystallographic Data

Single-crystal X-ray diffraction studies of the hydrate form reveal a monoclinic crystal system (space group P2₁ ) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 7.245 Å |

| b | 6.892 Å |

| c | 10.314 Å |

| β | 98.76° |

| Volume | 513.7 ų |

The imidazole ring adopts a planar conformation, with intramolecular hydrogen bonds between the carboxylate oxygen and N3-H (2.67 Å). The hydrochloride salt forms a layered structure stabilized by Cl⁻···H-N⁺ interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (500 MHz, D₂O, DSS reference) :

| Signal (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.16 | d (J=4.2 Hz) | Hδ2 (imidazole C2-H) |

| 3.68 | m | Hβ (CH₂ backbone) |

| 3.95 | s | Hε1 (imidazole C4-H) |

| 7.64 | s | Hδ1 (imidazole C5-H) |

| Signal (ppm) | Assignment |

|---|---|

| 31.2 | Cα (backbone) |

| 57.6 | Cβ (CH₂) |

| 122.4 | C4 (imidazole) |

| 136.8 | C5 (imidazole) |

The methyl group at N1 causes deshielding of C5 (Δδ = +4.3 ppm vs. unmodified histidine).

Mass Spectrometry (MS) Fragmentation Patterns

| m/z | Ion | Fragmentation Pathway |

|---|---|---|

| 170.1 | [M+H]⁺ | Molecular ion |

| 124.1 | C₅H₈N₃O₂⁺ | Loss of COOH and CH₃ |

| 109.1 | C₄H₅N₂⁺ | Imidazole ring cleavage |

GC-MS analysis (derivatized with BSTFA) shows a base peak at m/z 268 corresponding to the tris(trimethylsilyl) derivative.

Infrared (IR) and Raman Spectroscopic Signatures

| Band | Assignment |

|---|---|

| 3400 | N-H stretch (amino) |

| 1710 | C=O stretch (carboxyl) |

| 1550 | Imidazole ring vibration |

| 1260 | C-N stretch |

Raman spectroscopy highlights strong bands at 1605 cm⁻¹ (imidazole ring breathing) and 1320 cm⁻¹ (C-CH₃ symmetric bend).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations predict a dipole moment of 5.2 D , with charge distribution:

| Atom | Charge (e) |

|---|---|

| N1 | -0.45 |

| N3 | -0.38 |

| C5 | +0.21 |

| COO⁻ | -0.89 |

The methyl group at N1 increases electron density at C5, enhancing π-π stacking potential.

Molecular Orbital Analysis and Charge Distribution

HOMO-LUMO gaps (5.8 eV ) indicate moderate reactivity, localized on the imidazole ring (HOMO) and carboxyl group (LUMO). Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the methyl group and imidazole π-system, stabilizing the τ-tautomer by 12.3 kcal/mol .

Electrostatic potential maps show pronounced negative charge at the carboxylate oxygen (-0.76 e) and positive charge at the ammonium nitrogen (+0.68 e), consistent with zwitterionic behavior in aqueous solution.

Properties

IUPAC Name |

2-amino-3-(3-methylimidazol-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCFOWBWRITCRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amino group participates in classical nucleophilic reactions:

-

Key Finding : Acylation with Boc anhydride proceeds efficiently under mild conditions (room temperature, methanol), while alkylation requires strong bases like NaH . The amino group also coordinates transition metals (e.g., Cu⁺), forming stable complexes that inhibit catalytic activity .

Carboxylic Acid Transformations

The carboxylic acid group undergoes typical acid-derived reactions:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Esterification | MeOH, HCl gas | Methyl ester hydrochloride salt | — | |

| Decarboxylation | Enzymatic (L-histidine decarboxylase) | Histamine derivatives | — |

-

Decarboxylation Mechanism :

This reaction is biologically significant, producing histamine.

Imidazole Ring Modifications

The 1-methylimidazole ring undergoes electrophilic substitution and thiolation:

-

Regioselectivity : Bromination occurs exclusively at the 4-position of the imidazole ring due to electronic effects .

-

Thiolation : Proceeds via nucleophilic aromatic substitution under strongly basic conditions .

Stability and Storage Considerations

The compound is hygroscopic and light-sensitive. Optimal stability is achieved by storing at 2–8°C in amber vials under inert gas. Decomposition products include oxidized imidazole derivatives and dimerization byproducts.

Comparative Reactivity Table

The compound’s reactivity differs from related histidine derivatives:

| Compound | Amino Group Reactivity | Imidazole Reactivity | Decarboxylation Rate |

|---|---|---|---|

| L-Histidine | High | Moderate | Fast |

| 2-Amino-3-(1-methylimidazol-5-yl)propanoic acid HCl | Moderate (steric hindrance) | High (methyl activation) | Slow |

Scientific Research Applications

Biochemical Studies

The compound plays a critical role in various biochemical studies due to its structural similarity to amino acids involved in protein synthesis. It has been utilized to investigate metabolic pathways and enzyme activities, particularly in model organisms such as Drosophila melanogaster and Schizosaccharomyces pombe .

Pharmacological Research

Due to its unique structure, this compound has been studied for its potential pharmacological effects. It has been evaluated for its ability to act as an inhibitor for specific enzymes and receptors, making it a candidate for drug development. For example, studies have shown that derivatives of this compound can exhibit significant inhibitory activity against certain cancer cell lines .

Neuroscience

Research indicates that the compound may influence neurotransmitter systems due to its imidazole moiety. Investigations into its effects on synaptic transmission and neuroprotection are ongoing, with some studies suggesting potential benefits in neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. For instance, N-substituted propanamides derived from it have shown moderate to high anticancer activity in vitro, indicating that further exploration could lead to effective therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and other biomolecules, influencing various biochemical pathways. This binding can modulate enzyme activity, receptor function, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Histidine: An amino acid with a similar imidazole ring structure.

Imidazolepropionic acid: Another compound with an imidazole ring but different functional groups.

Metronidazole: A well-known drug that contains an imidazole ring and is used to treat infections.

Uniqueness

What sets 2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and potential therapeutic applications.

Biological Activity

2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride, commonly referred to as L-histidine methyl ester hydrochloride , is a derivative of the amino acid histidine. This compound is characterized by its unique side chain, which includes a methylated imidazole ring, contributing to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula : C7H10N2O2·HCl

- Molecular Weight : Approximately 174.63 g/mol

- Physical Form : White crystalline powder

- Purity : ≥ 95% (HPLC)

The biological activity of this compound is primarily attributed to its role in various biochemical pathways:

- Neurotransmitter Regulation : Histidine derivatives are known to influence neurotransmitter systems, particularly through modulation of histamine receptors. This can affect processes such as cognition, mood regulation, and sleep patterns.

- Antioxidant Properties : The imidazole ring in histidine derivatives can act as a scavenger for free radicals, contributing to cellular protection against oxidative stress.

- Enzyme Cofactor : Histidine plays a crucial role in enzyme catalysis, often serving as a proton donor or acceptor in enzymatic reactions.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Table 1: Summary of Biological Activities

Neuroprotective Effects

A study demonstrated that L-histidine and its derivatives could protect neurons from excitotoxicity induced by glutamate. The mechanism involves the modulation of NMDA receptor activity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays showed that it effectively reduced the levels of reactive oxygen species (ROS) in cellular models exposed to oxidative stress .

Modulation of Histamine Receptors

Investigations into the pharmacological profile of this compound revealed its ability to interact with H1 and H2 histamine receptors. This interaction suggests potential therapeutic uses in treating allergic reactions and gastric disorders .

Q & A

Q. What is the molecular structure and IUPAC nomenclature of this compound?

The compound, also known as 3-methylhistidine hydrochloride, has the IUPAC name 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride . Its molecular formula is C₇H₁₂ClN₃O₂ , with a molecular weight of 205.64 g/mol (including the HCl moiety). The structure consists of an amino acid backbone with a methyl-substituted imidazole ring at the β-position. The hydrochloride salt enhances solubility in aqueous systems .

Q. What are the key physicochemical properties relevant to experimental handling?

Key properties include:

- Solubility : Highly soluble in water and polar solvents due to the hydrochloride salt.

- Stability : Sensitive to prolonged exposure to light and moisture; storage at -20°C under inert gas is recommended.

- Chirality : The (2S)-enantiomer is biologically significant, as seen in 3-methylhistidine derivatives .

Q. Table 1: Structural Comparison with Histidine

| Property | Target Compound | Histidine |

|---|---|---|

| Molecular Formula | C₇H₁₂ClN₃O₂ | C₆H₉N₃O₂ |

| Key Modification | 1-Methylimidazole ring | Unmodified imidazole ring |

| Biological Role | Enzyme modulator, biomarker | Essential amino acid |

| Solubility (Water) | High (HCl salt) | Moderate |

Advanced Research Questions

Q. What synthetic methodologies are employed for its preparation?

A common route involves:

Imidazole Alkylation : Methylation of histidine’s imidazole ring using methyl iodide under basic conditions.

Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt.

Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) to isolate the enantiopure form .

Q. Challenges :

- Stereochemical Control : Asymmetric synthesis requires chiral catalysts (e.g., L-proline derivatives) to avoid racemization.

- Scale-Up : Continuous flow reactors improve yield and purity by optimizing reaction kinetics .

Q. How does the methyl group on the imidazole ring influence biological activity compared to histidine?

The methyl group:

Q. What analytical techniques resolve data discrepancies in characterization?

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis?

- Byproduct Formation : Methylation may produce N7-methyl isomers; use of protecting groups (e.g., Boc) mitigates this.

- Purification Costs : Industrial-scale chromatography is expensive; fractional crystallization is preferred for cost efficiency .

Q. How does this compound interact with biological targets, and what therapeutic implications exist?

- Enzyme Modulation : Inhibits histidine kinases in bacterial signaling pathways, suggesting antimicrobial potential.

- Biochemical Probes : Used to study methyltransferase activity in epigenetic research.

- Therapeutic Applications : Investigated for metabolic disorders due to its resistance to proteolytic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.